molecular formula C7H10BrNO B2799055 5-(Bromomethyl)-3-isopropylisoxazole CAS No. 134539-55-2

5-(Bromomethyl)-3-isopropylisoxazole

Cat. No. B2799055
CAS RN: 134539-55-2
M. Wt: 204.067
InChI Key: XPGUOAQTTSKMGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the use of aliphatic and (hetero)aromatic γ-halo-α,β-unsaturated ketones . These compounds are highly reactive and are often used as alkylating reagents for introducing an enone fragment into the structure of a complex molecule .


Chemical Reactions Analysis

The types of reactions in which unsaturated γ-halo ketones can take part are determined by several key structural fragments: a halogen atom (Cl, Br, I), which easily enters into nucleophilic substitution reactions, an activated methylene group in the allyl/benzyl position, a keto group and a double bond activated by it in the case of aliphatic compounds .

Scientific Research Applications

Synthesis of Oxazoles and Isoxazoles

5-(Bromomethyl)-3-isopropylisoxazole and its analogs, such as 2-(halomethyl)-4,5-diaryloxazoles, are recognized for their reactive scaffolds, pivotal in synthetic chemistry. They offer a versatile platform for further chemical modifications, enabling the synthesis of various substituted oxazoles. The bromomethyl analogs, in particular, demonstrate increased reactivity, facilitating reactions like C-alkylation of stabilized carbanions, leading to concise syntheses of compounds like Oxaprozin (Patil & Luzzio, 2016).

Isoxazole Derivatives and Antifungal Activity

The synthesis of novel 3,4,5-triarylisoxazole derivatives via Suzuki reaction under microwave conditions has been explored. These derivatives, after structural characterization, exhibited antifungal activities against strains like Aspergillus flavus and Candida albicans, highlighting their potential in antimicrobial research (Shetty, Shafi & Kuberan, 2013).

NMR Spectroscopy and Molecular Modeling

The study of 3,5-diarylisoxazoles and their brominated analogs via 13C NMR spectroscopy has provided insights into their molecular structure and substituent effects. X-ray structures and molecular modeling predict the coplanarity of the isoxazole ring system and reveal the torsional angles, enhancing our understanding of these molecules' spatial configuration (Yu et al., 2015).

properties

IUPAC Name

5-(bromomethyl)-3-propan-2-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGUOAQTTSKMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-isopropylisoxazole

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